molecular formula C8H17NO B14747830 3-Ethyl-2-propyl-1,3-oxazolidine CAS No. 1630-65-5

3-Ethyl-2-propyl-1,3-oxazolidine

Cat. No.: B14747830
CAS No.: 1630-65-5
M. Wt: 143.23 g/mol
InChI Key: ZONYNNYMZFCIGH-UHFFFAOYSA-N
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Description

3-Ethyl-2-propyl-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-2-propyl-1,3-oxazolidine can be synthesized through the condensation of 2-amino alcohols with aldehydes or ketones. One common method involves the reaction of 2-amino-1-propanol with propionaldehyde under acidic conditions to form the oxazolidine ring. The reaction typically proceeds at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-propyl-1,3-oxazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Ethyl-2-propyl-1,3-oxazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-propyl-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use .

Properties

CAS No.

1630-65-5

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-ethyl-2-propyl-1,3-oxazolidine

InChI

InChI=1S/C8H17NO/c1-3-5-8-9(4-2)6-7-10-8/h8H,3-7H2,1-2H3

InChI Key

ZONYNNYMZFCIGH-UHFFFAOYSA-N

Canonical SMILES

CCCC1N(CCO1)CC

Origin of Product

United States

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